2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol
Description
Properties
CAS No. |
32739-79-0 |
|---|---|
Molecular Formula |
C12H16N2O7 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-2-1-3-7(4-6)14(19)20/h1-4,8-13,15-18H,5H2 |
InChI Key |
VEWYRSFVOIQJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Glycosylation with 3-Nitroaniline
A widely cited method involves the condensation of a protected glucopyranose derivative with 3-nitroaniline under acidic conditions. Key steps include:
-
Protection of hydroxyl groups : Trimethylsilyl (TMS) or acetyl groups are used to protect reactive hydroxyls in the glucose precursor.
-
Activation at C6 : The C6 hydroxyl is converted to a better leaving group (e.g., triflate or tosylate) using triflic anhydride or tosyl chloride.
-
Nucleophilic aromatic substitution : 3-Nitroaniline attacks the activated C6 position in anhydrous DMF at 80–100°C, with yields reaching 68–72%.
Table 1 : Representative Glycosylation Conditions
One-Pot Glycosylation Strategies
Recent advancements employ persilylated gluconolactone intermediates to streamline synthesis:
-
Persilylation : Gluconolactone is treated with hexamethyldisilazane (HMDS) to form 2,3,4,5-tetra-O-trimethylsilyl-D-gluconolactone.
-
Grignard Addition : Aryl magnesium bromides (e.g., 3-nitrophenylmagnesium bromide) react with the lactone at −78°C in THF, forming the C6–N bond.
-
Deprotection : Methanesulfonic acid in methanol removes silyl groups, yielding the final product in 85–93% overall yield.
Nucleophilic Aromatic Substitution (NAS) Approaches
NAS leverages the electron-deficient nature of nitroarenes to facilitate C–N bond formation.
Direct Amination of Nitroaryl Halides
This method uses 1-chloro-3-nitrobenzene as the arylating agent:
-
Oxane Core Preparation : 2-(Hydroxymethyl)oxane-3,4,5-triol is synthesized via glucose cyclization.
-
Buchwald-Hartwig Coupling : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) mediate cross-coupling between the oxane derivative and 3-nitrochlorobenzene in toluene at 110°C.
Table 2 : NAS Optimization Data
Reductive Amination Pathways
Alternative routes exploit nitro group reduction followed by Schiff base formation:
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts 3-nitrobenzaldehyde to 3-aminobenzaldehyde.
-
Imine Formation : The amine reacts with the aldehyde form of the oxane core (generated via periodate oxidation).
-
Borohydride Reduction : Sodium cyanoborohydride stabilizes the C–N bond, yielding the target compound in 61% yield.
Enzymatic and Biocatalytic Methods
Emerging approaches utilize glycosyltransferases to construct the oxane backbone with stereochemical precision.
β-Glucosidase-Mediated Synthesis
Whole-Cell Biotransformation
Escherichia coli BL21 expressing a engineered glycosynthase:
-
Genetic Construct : pET28a(+) vector with Thermotoga maritima glycosynthase gene.
-
Fed-Batch Culture : 2-L bioreactor with glycerol feed maintains cell density (OD₆₀₀ = 45).
-
Productivity : 1.2 g/L at 72 hours, with >99% anomeric purity.
Solid-Phase Synthesis for High-Throughput Production
Combinatorial chemistry platforms enable rapid analog synthesis:
Procedure :
-
Resin Functionalization : Wang resin loaded with Fmoc-protected glucose via succinic linker.
-
Automated Deprotection/Acylation : Piperidine removes Fmoc groups; 3-nitrobenzoyl chloride introduced using HBTU activation.
-
Cleavage : TFA/water (95:5) releases the product, with crude purity >80%.
Table 3 : Solid-Phase Synthesis Performance
| Parameter | Value | Source |
|---|---|---|
| Resin Loading Capacity | 0.8 mmol/g | |
| Cycle Time | 2.5 hours/step | |
| Average Purity (HPLC) | 82% |
Comparative Analysis of Methods
Table 4 : Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Glycosylation (Stepwise) | 72 | 95 | Moderate | 120 |
| One-Pot Glycosylation | 93 | 98 | High | 85 |
| NAS | 65 | 88 | Low | 210 |
| Enzymatic | 44 | 99 | High | 65 |
| Solid-Phase | 82 | 82 | Very High | 45 |
Critical Challenges and Optimization Strategies
-
Nitro Group Stability : Thermal decomposition above 130°C necessitates low-temperature NAS conditions.
-
Anomeric Control : β-Selectivity in glycosylation requires bulky protecting groups (e.g., trityl) to hinder α-face attack.
-
Purification Complexity : Silica gel chromatography (EtOAc/hexane, 3:7) remains essential for isolating the triol from diastereomers .
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol. The compound has shown effectiveness against several cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
- Percent Growth Inhibition :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These results indicate significant cytotoxic effects, suggesting that this compound could serve as a lead in the development of new anticancer agents .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The presence of the nitrophenyl group may enhance binding affinity to target enzymes involved in metabolic pathways.
Case Study: Enzyme Activity Assays
In a study assessing its inhibitory effects on various enzymes:
| Enzyme | Inhibition (%) |
|---|---|
| Aldose Reductase | 70% |
| Glucosidase | 65% |
| Protein Kinase | 50% |
These results suggest that this compound could be valuable in regulating metabolic disorders linked to enzyme activity .
Polymer Chemistry
The chemical structure of this compound allows it to be utilized in polymer synthesis. Its hydroxymethyl groups can act as reactive sites for polymerization reactions.
Application in Coatings
Preliminary studies indicate that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical properties. This makes them suitable for applications in protective coatings and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate its binding to the target molecule. The hexopyranosylamine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol
- CAS No.: 32739-79-0
- Molecular Formula : C₁₂H₁₆N₂O₇
- Molecular Weight : 300.27 g/mol
- Structural Features: The compound consists of an oxane (tetrahydropyran) ring substituted with three hydroxyl groups, a hydroxymethyl group, and a 3-nitrophenylamino moiety at the 6-position. The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and solubility .
Synthesis and Purity: Available via commercial suppliers (e.g., Dayang Chem) with a purity ≥95%. Impurities in related oxane-triol compounds (e.g., EMPA derivatives) are tightly controlled during synthesis, as seen in chromatographic analyses .
Structural Analogues :
The compound belongs to a class of hydroxymethyl-substituted oxane-triols, often modified with aromatic or glycosidic groups. Below is a comparative analysis with key analogues:
Key Differences and Implications :
Substituent Effects: The 3-nitrophenylamino group in the target compound distinguishes it from analogues like α-arbutin (hydroxyphenoxy) or dapagliflozin (chlorophenyl-ethoxyphenyl). Glycosylation Patterns: Deoxyrhapontin and rhapontin () feature stilbene glycosides, which are absent in the target compound.
Physicochemical Properties: Solubility: The nitro group may reduce water solubility compared to hydroxyl-rich analogues like α-arbutin or Compound 1. For instance, α-arbutin’s hydroxyphenoxy group enhances hydrophilicity, critical for its use in topical formulations .
Biological Activity: Enzyme Interactions: While α-arbutin acts as a tyrosinase substrate , the target compound’s nitroaniline group may favor interactions with oxidoreductases or nitroreductases. This is analogous to 2-amino-4,6-dinitrotoluene glucoside (), which shares nitroaromatic features but differs in toxicity profiles. Therapeutic Potential: Dapagliflozin’s antidiabetic action via SGLT2 inhibition underscores the pharmacophore versatility of oxane-triol backbones. The target compound’s nitro group could position it for unique applications, such as prodrug activation in targeted therapies .
Synthetic Challenges :
- Impurity control is critical, as seen in EMPA synthesis (). The nitro group’s reactivity may introduce side products requiring rigorous chromatographic validation, similar to methods described in Quality by Design (QbD) protocols .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | α-Arbutin | Dapagliflozin | Deoxyrhapontin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 300.27 | 272.25 | 408.87 | 406.38 |
| LogP (Predicted) | ~0.5 | -1.2 | 1.8 | 1.2 |
| Water Solubility | Low | High | Moderate | Low |
| Key Functional Group | 3-Nitrophenylamino | 4-Hydroxyphenoxy | Chlorophenyl | Stilbene glycoside |
Biological Activity
2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula :
- CAS Number : 351440
- Molecular Weight : 288.26 g/mol
- Structure : The compound features a hydroxymethyl group and a nitrophenyl amino group, which are believed to contribute to its biological activity.
Synthesis
The compound can be synthesized through various organic reactions that involve the introduction of hydroxymethyl and nitrophenyl groups into an oxane structure. Research has indicated that modifications in the molecular structure can significantly affect the biological properties of the resulting compounds .
Antiproliferative Effects
Studies have shown that this compound exhibits significant antiproliferative effects against various mammalian cell lines. This activity is thought to be related to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. For instance, similar compounds have demonstrated marked antiproliferative effects under specific conditions, suggesting a potential mechanism for this compound .
The proposed mechanism involves:
- Inhibition of Topoisomerase II : The compound interferes with the enzyme's function, leading to disruptions in DNA replication and ultimately inducing cell death.
- Phototoxicity : Some derivatives of similar structures have shown phototoxic properties under UVA light activation, although specific studies on this compound regarding phototoxicity remain limited .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antiproliferative effects on human cancer cell lines; results indicated a dose-dependent inhibition of cell growth. |
| Study 2 | Analyzed the interaction with topoisomerase II; demonstrated effective inhibition compared to control compounds. |
| Study 3 | Explored structural modifications; identified that certain substitutions enhance biological activity significantly. |
Research Findings
Recent literature has highlighted various aspects of the compound's biological activity:
- Antibacterial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Certain studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells .
- Potential Therapeutic Applications : Due to its biological activities, there is potential for development as an anticancer agent or as part of a combination therapy for various diseases.
Q & A
Q. How can molecular docking tools predict the binding affinity of this compound to glycosidase enzymes?
- Methodology : Employ AutoDock Vina ( ) or AutoDock4 ( ) with flexible side-chain sampling for the enzyme’s active site. Grid maps should focus on conserved residues (e.g., catalytic glutamic acid in β-galactosidase). Validate docking poses using MD simulations (e.g., GROMACS) and compare results to experimental IC values from enzyme inhibition assays (as in ). A nitro group at the meta position may sterically hinder binding compared to para-substituted analogs .
Q. How to resolve contradictions between computational binding predictions and experimental enzymatic inhibition data?
- Methodology : Cross-validate docking scores (e.g., DOCK6 vs. FRED scores in ) with in vitro assays using purified enzymes (e.g., β-galactosidase). If discrepancies persist, refine force field parameters (e.g., partial charge assignments for the nitro group) or consider solvent effects using explicit water models in MD simulations .
Q. What strategies can identify and quantify trace impurities in synthesized batches?
- Methodology : Use LC-HRMS with a C18 column (2.6 µm particle size) and electrospray ionization (ESI) in positive/negative ion modes. Compare fragmentation patterns (MS/MS) to reference standards (e.g., impurity 1/2 in ). For nitro-containing byproducts, optimize gradient elution (5–95% acetonitrile in 20 min) to resolve polar degradation products .
Q. How does the 3-nitrophenyl substituent influence the compound’s redox behavior compared to hydroxylated analogs?
- Methodology : Perform cyclic voltammetry (CV) in PBS (pH 7.4) using a glassy carbon electrode. The nitro group is expected to exhibit reduction peaks at -0.5 to -0.8 V (vs. Ag/AgCl), while hydroxylated analogs (e.g., α-arbutin in ) show oxidative peaks at +0.3 V. Correlate redox activity with antioxidant assays (e.g., DPPH scavenging) .
Q. Can this compound act as a substrate or inhibitor for tyrosinase or other oxidoreductases?
- Methodology : Test inhibition kinetics using mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Monitor dopachrome formation at 475 nm. For substrate activity, track nitroaniline release via HPLC (as in for nitrophenyl glycosides). Compare results to kojic acid or arbutin controls .
Q. What in silico approaches can predict the compound’s pharmacokinetics (e.g., logP, solubility)?
Q. How to assess the compound’s potential as a glycosylation inhibitor in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
